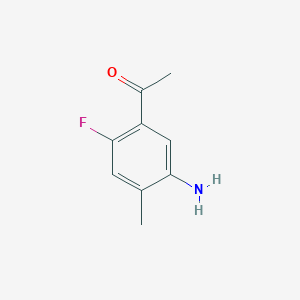
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one
Cat. No. B8637955
M. Wt: 167.18 g/mol
InChI Key: IEYQARNEXOORTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163929B2
Procedure details


1-(2-Fluoro-4-methyl-5-nitro-phenyl)-ethanone (3.17 g) in ethanol (10 ml) was hydrogenated over Pd/C (200 mg) under balloon pressure over night. The mixture was filtered and the filtrate was concentrated under reduced pressure to a grey solid that was recrystallized (EtOAc Hexane) to give 1.625 g of 1-(5-amino-2-fluoro-4-methyl-phenyl)-ethanone as an off-white powder.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13]>C(O)C.[Pd]>[NH2:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([F:1])=[C:3]([C:12](=[O:14])[CH3:13])[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.17 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C(=C1)C)[N+](=O)[O-])C(C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure to a grey solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was recrystallized (EtOAc Hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=CC(=C(C1)C(C)=O)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.625 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
